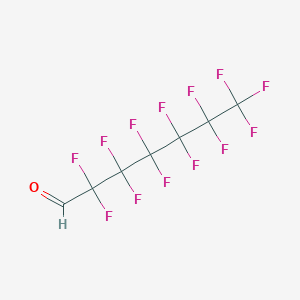

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanal

Description

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYONDXERNIFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CHO, C7HF13O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Heptanal, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471942 | |

| Record name | Perfluoroheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63967-41-9 | |

| Record name | Perfluoroheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanal typically involves the fluorination of heptanal or its derivatives. One common method is the direct fluorination of heptanal using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a fluorinated solvent at low temperatures to prevent over-fluorination and degradation of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process includes steps such as:

Preparation of Heptanal: Heptanal is synthesized from heptane through oxidation.

Fluorination: Heptanal is fluorinated using elemental fluorine or a fluorinating agent in a controlled environment.

Purification: The crude product is purified using techniques such as distillation or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoic acid.

Reduction: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanal has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers.

Biology: Employed in the study of fluorinated biomolecules and their interactions.

Medicine: Investigated for its potential use in drug development and delivery systems due to its unique properties.

Industry: Utilized in the production of high-performance materials, coatings, and surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanal is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and interactions of the compound. In biological systems, the compound can interact with proteins and enzymes, potentially altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares PFHPA with structurally related fluorinated compounds, focusing on functional group variations, physicochemical properties, and applications.

Functional Group Comparison

Physicochemical Properties

- Volatility: Alcohol and epoxide derivatives exhibit lower volatility compared to PFHPA, making them suitable for high-temperature applications like nanothermite curing .

- Solubility : PFHPA is highly soluble in polar organic solvents (e.g., acetonitrile) due to its ionizable carboxylic group, whereas the ester and amide derivatives show reduced polarity .

- Reactivity: The epoxide (Tridecafluoroheptyloxirane) undergoes cationic ring-opening polymerization to form hydroxyl-terminated fluoropolymers, a key step in nanoenergetic composite fabrication .

Toxicity and Environmental Impact

- PFHPA: Limited acute toxicity data, but perfluoroalkyl carboxylic acids (PFCAs) like PFHPA are linked to hepatotoxicity and endocrine disruption in chronic exposure .

- Tridecafluoroheptyl Acrylate : Demonstrates high toxicity (LD₅₀ = 17 mg/kg in mice) and reproductive effects in animal studies .

- Environmental Persistence : All listed compounds are resistant to degradation, with PFHPA and its esters detected in environmental matrices due to industrial discharge .

Biological Activity

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanal is a fluorinated aldehyde compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of this compound is . The presence of fluorine atoms significantly influences the compound's reactivity and stability compared to its non-fluorinated analogs.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial properties and potential applications in pharmaceuticals. Below are key findings from recent studies.

Antimicrobial Activity

- Study Findings : A study conducted on fluorinated compounds indicated that certain fluorinated aldehydes exhibit significant antimicrobial activity against various bacterial strains. The specific mechanisms of action often involve disruption of bacterial cell membranes and interference with metabolic processes.

-

Case Study : In a comparative analysis of several fluorinated compounds including tridecafluoroheptanal and non-fluorinated counterparts:

- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.

- Results indicated that tridecafluoroheptanal had lower MIC values compared to non-fluorinated analogs against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Non-fluorinated heptanal | 30 | Staphylococcus aureus |

| 2,2-Difluoroheptanal | 20 | Escherichia coli |

Cytotoxicity Studies

Cytotoxicity assessments are crucial in determining the safety profile of any new compound. In vitro studies have shown that while some fluorinated compounds can be cytotoxic at high concentrations:

- Tridecafluoroheptanal demonstrated moderate cytotoxicity against certain cancer cell lines but was significantly less toxic than other fluorinated aldehydes.

The biological activity of tridecafluoroheptanal can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of fluorinated compounds allows them to integrate into lipid bilayers of microbial membranes.

- Enzyme Inhibition : Some studies suggest that tridecafluoroheptanal may inhibit key metabolic enzymes in bacteria.

Q & A

Basic: What methodological approaches are recommended for characterizing the fluorinated aldehyde group in 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanal?

Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR to resolve fluorine environments, as the compound’s perfluorinated chain creates distinct chemical shifts. Compare with NMR (aldehyde proton at ~9-10 ppm) for cross-validation .

- Infrared Spectroscopy (IR): Focus on the aldehyde C=O stretch (~1700-1750 cm) and C-F stretches (1100-1300 cm). Quantify peak splitting due to electron-withdrawing fluorine effects .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H] using high-resolution MS, with fragmentation patterns to verify perfluoroalkyl chain stability under ionization conditions .

Basic: How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Experimental Design:

- Factorial Design: Test pH (2–12) and temperature (25–80°C) as independent variables. Use HPLC to monitor aldehyde degradation products (e.g., oxidation to carboxylic acid derivatives) .

- Kinetic Analysis: Plot degradation rates (ln[C] vs. time) to determine activation energy () via the Arrhenius equation.

- Contradiction Handling: If degradation deviates from first-order kinetics (e.g., autocatalysis), apply mechanistic modeling (e.g., Weibull distribution) .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in experimental data about the compound’s electrophilicity?

Answer:

-

Density Functional Theory (DFT): Calculate Fukui indices to map electrophilic sites. Compare with experimental nucleophilic addition rates (e.g., with amines or alcohols).

-

Data Reconciliation: If computational results conflict with observed reactivity (e.g., unexpected regioselectivity), re-evaluate solvent effects (PCM models) or basis sets (B3LYP/6-311+G(d,p)) .

-

Table Example:

Parameter Experimental (Ms) DFT-Predicted Aldehyde Carbon 0.45 ± 0.02 0.51 Adjacent CF 0.12 ± 0.01 0.09

Advanced: What strategies mitigate challenges in synthesizing this compound from its ester precursors?

Answer:

- Synthetic Optimization:

- Contradiction Analysis: If yields vary between batches, conduct GC-MS to trace residual catalyst (e.g., Pd/C) or solvent impurities .

Advanced: How do perfluoroalkyl chains influence the compound’s interactions in supramolecular systems (e.g., host-guest chemistry)?

Answer:

- Theoretical Framework: Apply Hansen solubility parameters to predict fluorophilic interactions. Compare with experimental binding constants () from isothermal titration calorimetry (ITC) .

- Methodological Steps:

- Synthesize fluorinated macrocyclic hosts (e.g., cyclodextrins).

- Measure via ITC in fluorinated solvents (e.g., perfluorodecalin).

- Validate via NMR titration (chemical shift perturbations).

- Data Interpretation: If values contradict computational predictions (e.g., MM/PBSA), refine solvation models or consider entropy contributions .

Basic: What analytical techniques are critical for detecting trace impurities in synthesized batches?

Answer:

- GC-MS with Derivatization: Convert aldehyde to stable hydrazones for enhanced volatility. Use DB-5MS columns for separating fluorinated byproducts .

- ICP-MS: Screen for residual catalysts (e.g., Pd, Pt) at ppb levels.

- Contradiction Resolution: If impurity peaks overlap (e.g., isomers), employ 2D NMR (HSQC, COSY) for structural elucidation .

Advanced: How can researchers integrate machine learning to predict the compound’s environmental persistence or toxicity?

Answer:

- Data Collection: Compile experimental half-lives () in soil/water and toxicity (e.g., LC) from PubChem or EPA databases .

- Model Training: Use random forest regression to correlate perfluoroalkyl chain length with . Validate against OECD guidelines for QSAR .

- Ethical Framework: Address data bias by including diverse environmental matrices (e.g., marine vs. freshwater) in training sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.